molecular formula C16H19F4NO2 B7034772 N-[4-(4-fluorophenyl)cyclohexyl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[4-(4-fluorophenyl)cyclohexyl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7034772
M. Wt: 333.32 g/mol
InChI Key: AJTXXTPRDBYZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-fluorophenyl)cyclohexyl]-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a cyclohexyl ring, and a trifluoroethoxy group attached to an acetamide backbone

Properties

IUPAC Name

N-[4-(4-fluorophenyl)cyclohexyl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F4NO2/c17-13-5-1-11(2-6-13)12-3-7-14(8-4-12)21-15(22)9-23-10-16(18,19)20/h1-2,5-6,12,14H,3-4,7-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTXXTPRDBYZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)F)NC(=O)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)cyclohexyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-fluorophenylcyclohexane with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the trifluoroethoxy intermediate. This intermediate is then reacted with acetamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)cyclohexyl]-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[4-(4-fluorophenyl)cyclohexyl]-2-(2,2,2-trifluoroethoxy)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate the interactions of fluorinated compounds with biological systems.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which N-[4-(4-fluorophenyl)cyclohexyl]-2-(2,2,2-trifluoroethoxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the trifluoroethoxy group may enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2,2,2-trifluoroacetamide
  • N-(4-bromophenyl)-2,2,2-trifluoroacetamide
  • N-(4-chlorophenyl)-2,2,2-trifluoroacetamide

Uniqueness

N-[4-(4-fluorophenyl)cyclohexyl]-2-(2,2,2-trifluoroethoxy)acetamide is unique due to the presence of both a cyclohexyl ring and a trifluoroethoxy group, which confer distinct chemical and physical properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.